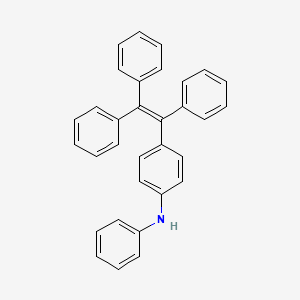

N-Phenyl-4-(1,2,2-triphenylvinyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Phenyl-4-(1,2,2-triphenylvinyl)aniline is an organic compound with the molecular formula C32H25N. It is a solid that typically appears as white to pale yellow crystals and is stable under normal conditions . This compound is used as an intermediate in organic synthesis and has applications in materials science, particularly as a precursor for luminescent materials .

Méthodes De Préparation

The synthesis of N-Phenyl-4-(1,2,2-triphenylvinyl

Activité Biologique

N-Phenyl-4-(1,2,2-triphenylvinyl)aniline (commonly referred to as TPEA) is a compound notable for its unique fluorescence properties and potential applications in biological systems. This article explores its biological activity, interaction with biomolecules, and implications in biochemical research.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : C₃₁H₂₃N

- Molecular Weight : Approximately 431.52 g/mol

- Structure : The compound consists of a phenyl group linked to an aniline moiety and a triphenylvinyl group, contributing to its extended conjugated system which enhances its optical properties, particularly fluorescence .

Biological Interactions

The biological activity of TPEA is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can significantly influence cellular processes, including:

- Cell Signaling Pathways : TPEA has been shown to modulate kinase activities and transcription factors, making it a valuable tool for exploring complex biological systems.

- Gene Expression : The compound can affect gene expression levels, providing insights into cellular dynamics and mechanisms.

Applications in Biochemical Research

TPEA's fluorescence properties allow for real-time tracking of interactions within biological systems. This capability is particularly useful in the following areas:

- Fluorescent Sensors : TPEA can be employed in the development of fluorescent sensors that detect specific biomolecules or ions in living cells.

- Organic Light-Emitting Diodes (OLEDs) : Beyond biological applications, TPEA is also explored for its potential in material science, particularly in OLED technology due to its efficient light emission characteristics.

Interaction Studies

Recent studies have highlighted TPEA's capacity to engage with various biomolecules. For instance:

- Cell Viability Assays : In experiments assessing the antiproliferative effects of TPEA on human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, the compound exhibited less than 10% growth reduction at various concentrations, indicating a moderate effect on cell viability .

Mechanistic Insights

Research has demonstrated that TPEA influences the PI3K/AKT signaling pathway. For example:

- Gene Expression Analysis : Treatment with TPEA resulted in significant changes in the expression levels of PI3K and AKT genes. Specifically, there was a notable decrease in their expression alongside an increase in the pro-apoptotic gene BAD when compared to untreated controls .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cell Signaling Modulation | Influences kinase activities and transcription factors |

| Gene Expression Alteration | Affects expression levels of PI3K and AKT |

| Antiproliferative Effects | Less than 10% growth reduction in cancer cell lines |

| Fluorescence Properties | Enables real-time tracking of biomolecular interactions |

Propriétés

Formule moléculaire |

C32H25N |

|---|---|

Poids moléculaire |

423.5 g/mol |

Nom IUPAC |

N-phenyl-4-(1,2,2-triphenylethenyl)aniline |

InChI |

InChI=1S/C32H25N/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)32(27-17-9-3-10-18-27)28-21-23-30(24-22-28)33-29-19-11-4-12-20-29/h1-24,33H |

Clé InChI |

VUYHAHWLGDLHFA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.